2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
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Overview
Description
2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization with formamide to yield the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can introduce alkyl or aryl groups into the compound .
Scientific Research Applications
2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to form specific interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
- 2-amino-6-methyl-4-propyl-1,2,4-triazolo[1,5-a]pyrimidin-5-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness
What sets 2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol apart is its specific ethan-1-ol group, which can influence its solubility, reactivity, and biological activity. This unique feature makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C7H12N4O/c12-2-1-6-3-8-7-9-5-10-11(7)4-6/h5-6,12H,1-4H2,(H,8,9,10) |
InChI Key |
IAFQDJXMKLATBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=NC=N2)N1)CCO |
Origin of Product |
United States |
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